The synthesis of 7-Benzyl-4-chloro-2-methyl-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine can be achieved through several methods:
The molecular structure of 7-Benzyl-4-chloro-2-methyl-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine features:
CC1=NC2=C(CN(CC2)CC3=CC=CC=C3)C(=N1)Cl
VONGNBDHMPKNKH-UHFFFAOYSA-N
This structural arrangement influences the compound's reactivity and interaction with biological targets.
7-Benzyl-4-chloro-2-methyl-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine participates in various chemical reactions:
These reactions are crucial for exploring its potential as an intermediate in synthesizing more complex molecules.
The mechanism of action for 7-Benzyl-4-chloro-2-methyl-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine is primarily investigated in the context of its biological activity:
Research indicates that compounds like this one could serve as pharmacophores in drug development aimed at targeting diseases related to kinase activity.
The physical and chemical properties of 7-Benzyl-4-chloro-2-methyl-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 273.76 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Stability | Stable under standard conditions |
These properties are essential for understanding its behavior in various applications.
The applications of 7-Benzyl-4-chloro-2-methyl-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine span several fields:
The versatility of this compound highlights its significance in both research and practical applications across various scientific disciplines.
CAS No.: 85551-10-6
CAS No.: 1306-05-4
CAS No.: 122547-72-2
CAS No.:
CAS No.:
CAS No.: